molecular formula C21H17FN2O4S2 B2881838 (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione CAS No. 894680-86-5

(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Cat. No.: B2881838
CAS No.: 894680-86-5
M. Wt: 444.5
InChI Key: DBIGAMCSYCEOHR-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a useful research compound. Its molecular formula is C21H17FN2O4S2 and its molecular weight is 444.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The compound, also known as Ohtuvayre, is a first-in-class selective dual inhibitor of the enzymes phosphodiesterase 3 and phosphodiesterase 4 (PDE3 and PDE4) . These enzymes play a crucial role in the regulation of intracellular levels of cyclic nucleotides, which are important secondary messengers in cells.

Mode of Action

Ohtuvayre interacts with its targets, PDE3 and PDE4, by binding to their active sites, thereby inhibiting their activity . This inhibition leads to an increase in the intracellular levels of cyclic nucleotides, resulting in bronchodilation and non-steroidal anti-inflammatory effects .

Biochemical Pathways

The inhibition of PDE3 and PDE4 affects multiple biochemical pathways. The increased levels of cyclic nucleotides can lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation . Additionally, the anti-inflammatory effects are likely due to the inhibition of inflammatory cell recruitment and cytokine production, which are mediated by cyclic nucleotides .

Result of Action

The combined bronchodilator and anti-inflammatory effects of Ohtuvayre make it a promising treatment for chronic obstructive pulmonary disease (COPD) . By relaxing the airway smooth muscle and reducing inflammation, Ohtuvayre can potentially alleviate the symptoms of COPD, such as breathlessness and persistent coughing .

Action Environment

The action, efficacy, and stability of Ohtuvayre can be influenced by various environmental factors. For instance, the compound is delivered directly to the lungs through a standard jet nebulizer , which means that factors such as the patient’s breathing pattern and the performance of the nebulizer can affect the compound’s action. Additionally, the compound’s stability could be affected by storage conditions, such as temperature and humidity.

Biological Activity

The compound (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-2lambda6-thieno[3,2-c][1,2]thiazine-2,2,4-trione is a complex organic molecule with potential therapeutic applications. Its unique structural features suggest diverse biological activities that warrant investigation.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C18H16FNO3S
  • Molecular Weight : 345.39 g/mol
  • IUPAC Name : (3Z)-1-[(4-fluorophenyl)methyl]-3-{[(3-methoxyphenyl)amino]methylidene}-1H,3H,4H-thieno[3,2-c][1,2]thiazine-2,2,4-trione

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising areas:

Anticancer Activity

Several studies have indicated that thieno[3,2-c][1,2]thiazine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific signaling pathways associated with cell proliferation and survival.

  • Case Study : A study demonstrated that similar thiazine derivatives inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's structure allows it to interact with DNA and RNA synthesis pathways effectively.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against a range of bacteria and fungi.

  • Research Findings : In vitro tests showed that the compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics.

Anti-inflammatory Effects

Inflammation-related disorders are another area where this compound shows potential benefits.

  • Mechanism : The anti-inflammatory effects are thought to arise from the modulation of pro-inflammatory cytokines and the inhibition of cyclooxygenase enzymes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in inflammatory pathways.
  • DNA Interaction : Its structure allows it to intercalate into DNA strands, disrupting replication processes in cancer cells.

Properties

IUPAC Name

(3Z)-1-[(4-fluorophenyl)methyl]-3-[(3-methoxyanilino)methylidene]-2,2-dioxothieno[3,2-c]thiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O4S2/c1-28-17-4-2-3-16(11-17)23-12-19-20(25)21-18(9-10-29-21)24(30(19,26)27)13-14-5-7-15(22)8-6-14/h2-12,23H,13H2,1H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBIGAMCSYCEOHR-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC=C2C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)N/C=C\2/C(=O)C3=C(C=CS3)N(S2(=O)=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.